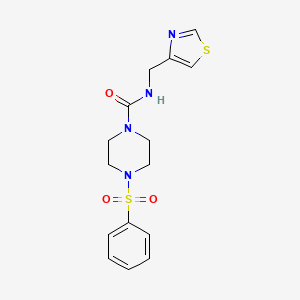
4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential for various applications. This compound is a piperazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been proposed that it may inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the aggregation of amyloid-beta peptides. However, its limitations include its unknown mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for the study of 4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a treatment for other diseases such as Parkinson's disease. Additionally, it may be useful to study the structure-activity relationship of this compound to identify more potent derivatives.
Métodos De Síntesis
The synthesis of 4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has been reported using different methods. One such method involves the reaction of 4-(benzenesulfonyl)piperazine with 1,3-thiazol-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with carboxylic acid to form the final compound.
Aplicaciones Científicas De Investigación
4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have antitumor activity in vitro and in vivo against different types of cancer cells. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-15(16-10-13-11-23-12-17-13)18-6-8-19(9-7-18)24(21,22)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESCUBWTPCWYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=CSC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)

